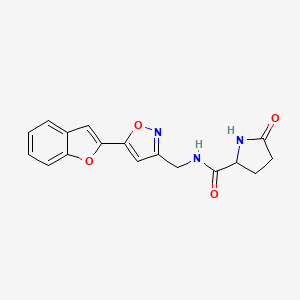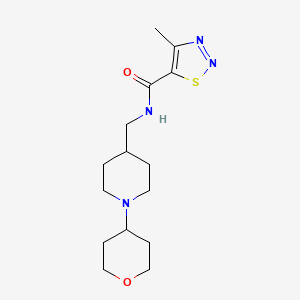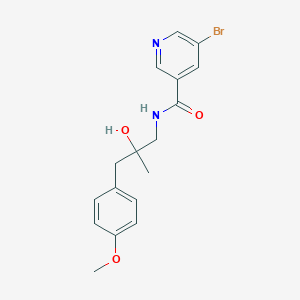
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine, also known as DFDAS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. DFDAS is a member of the azetidine family, which is a class of compounds that has been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. One of the most significant applications of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition to its anti-inflammatory and analgesic effects, 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has also been found to exhibit antipyretic effects, which means that it can reduce fever. 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has also been found to exhibit good oral bioavailability, which makes it a promising candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. In addition, 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has been found to exhibit good oral bioavailability, which makes it a promising candidate for oral administration. However, one of the limitations of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is its low solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for research on 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine. One area of research could be to further investigate its mechanism of action and how it interacts with the COX-2 enzyme. Another area of research could be to investigate its potential as a drug candidate for the treatment of various inflammatory diseases. Additionally, research could be done to investigate its potential as a drug candidate for other diseases, such as cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine involves a multi-step process that starts with the reaction of 3,5-difluorobenzene sulfonyl chloride with difluoromethylamine. This reaction yields a key intermediate, which is then reacted with azetidine to form 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine. The overall yield of this synthesis method is approximately 20%, and the purity of the final product can be increased through various purification techniques.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(3,5-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-1-8(12)3-9(2-7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDPIDERGCFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)






